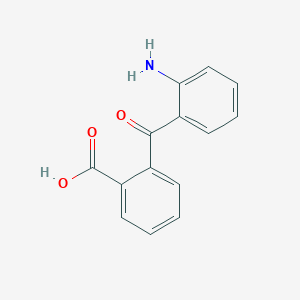

2-(2-Aminobenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORKIRUGUNPQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150834 | |

| Record name | 2-(2-Aminobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-43-9 | |

| Record name | 2-(2-Aminobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Aminobenzoyl)benzoic acid CAS number 1147-43-9

An In-depth Technical Guide on 2-(2-Aminobenzoyl)benzoic acid

CAS Number: 1147-43-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1147-43-9), a key chemical intermediate. The document details its physicochemical properties, synthesis protocols, analytical characterization methods, and known safety information. While direct biological activity for this specific molecule is not extensively documented, this guide explores the well-established pharmacological relevance of the broader aminobenzoic acid scaffold, from which numerous derivatives with anti-inflammatory, antimicrobial, and anticancer properties have been developed.[1][2] Detailed experimental procedures, data presented in structured tables, and workflow visualizations are included to support researchers in their laboratory and development endeavors.

Physicochemical and Structural Information

This compound, also known as 2-Aminobenzophenone-2'-carboxylic acid or 2-Anthraniloylbenzoic acid, is a polyfunctional organic molecule containing both a carboxylic acid group and an aromatic amine.[3] These functional groups make it a versatile building block in organic synthesis. The compound typically appears as a yellow solid.[4]

Chemical Properties

Quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1147-43-9 | [3] |

| Molecular Formula | C₁₄H₁₁NO₃ | [3] |

| Molecular Weight | 241.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O | [3] |

| InChIKey | KORKIRUGUNPQML-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 241.0739 g/mol | [3] |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

Synthesis and Purification

A novel and efficient method for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids involves a base-promoted aerobic cascade reaction.[5] This one-pot procedure is noted for its atom economy and broad substrate scope.[5]

General Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and subsequent purification of this compound derivatives.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Base-Promoted Aerobic Cascade Reaction

This protocol is adapted from the procedure described by Wan, L., et al.[4]

Materials:

-

Substituted N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (Amide 1 )

-

Potassium tert-butoxide (KOtBu)

-

Deionized Water (H₂O)

-

Dimethyl sulfoxide (DMSO)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (70-230 mesh)

-

Petroleum Ether (PE)

Procedure:

-

In a reaction vessel, combine the amide precursor (1 , 0.25 mmol), potassium tert-butoxide (0.75 mmol, 3 equiv), and water (2.5 mmol, 10 equiv) in DMSO (1 mL).[4]

-

Place the vessel in an oil bath preheated to 100°C and stir the mixture under an air atmosphere for approximately 4 hours.[4]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4]

-

Upon completion, allow the mixture to cool to room temperature.

-

Add 1 M HCl (1 mL) and ethyl acetate (10 mL) to create a biphasic system.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3 x 15 mL).[4]

-

Combine the organic phases and wash sequentially with H₂O (20 mL) and brine (20 mL).[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Purify the residue by column chromatography on silica gel, using an ethyl acetate/petroleum ether mixture (e.g., 1:4 v/v) as the eluent, to afford the pure this compound derivative (2 ).[4]

Analytical and Spectroscopic Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of chromatographic and spectroscopic techniques.

| Technique | Purpose | Key Observations / Data |

| ¹H & ¹³C NMR | Structural Elucidation | Provides detailed information on the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton and substitution patterns.[4][6] |

| HRMS (ESI) | Exact Mass Determination | Confirms the elemental composition by providing a high-resolution mass-to-charge ratio.[4] |

| FTIR Spectroscopy | Functional Group Identification | Detects characteristic vibrational frequencies for key functional groups, such as N-H (amine), C=O (ketone and carboxylic acid), and O-H (carboxylic acid).[3][7] |

| TLC | Reaction Monitoring | Used to track the consumption of starting materials and the formation of the product.[4] |

| HPLC | Purity Analysis & Separation | High-performance liquid chromatography, particularly mixed-mode methods, can effectively separate isomers of aminobenzoic acids for analytical or preparative purposes.[8][9] |

| Column Chromatography | Purification | Employs silica gel to separate the target compound from unreacted starting materials and byproducts.[4] |

Biological Activity and Applications in Drug Development

While specific bioactivity data for CAS 1147-43-9 is limited, the aminobenzoic acid scaffold is of significant interest in medicinal chemistry.[2][10] Derivatives are widely explored for various therapeutic applications.

Role as a Pharmacological Scaffold

The core structure of this compound can be chemically modified at the amine and carboxylic acid groups to generate a library of compounds with diverse biological activities. This makes it a valuable starting material or intermediate in drug discovery.

Caption: Role of the core scaffold in generating pharmacologically active derivatives.

Isomeric Relevance: The Folate Pathway

An isomer, para-aminobenzoic acid (PABA), is an essential precursor in the bacterial synthesis of folic acid (Vitamin B9).[11] This metabolic pathway, which is absent in humans, is a classic target for antimicrobial drugs.

The diagram below outlines the simplified bacterial folate synthesis pathway, illustrating the role of PABA and the mechanism of action of sulfonamide antibiotics.

Caption: Simplified bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

This pathway highlights how structural analogs of this compound can interfere with critical bacterial processes, providing a rationale for the continued exploration of this chemical class in the development of new anti-infective agents.[11][12]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

| GHS Classification | Hazard Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation |

|

| Eye Irritation | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

|

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound | C14H11NO3 | CID 70847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Facile synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. helixchrom.com [helixchrom.com]

- 9. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 12. Folate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Aminobenzophenone-2'-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzophenone-2'-carboxylic acid, also known as N-(2-carboxyphenyl)anthranilic acid, is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic route for this compound, focusing on the well-established Ullmann condensation. Detailed experimental protocols, quantitative data, and a logical diagram of the reaction pathway are presented to facilitate its synthesis in a laboratory setting.

Introduction

The synthesis of N-aryl anthranilic acids has been a subject of interest for over a century, with the Ullmann condensation emerging as a classical and reliable method for their preparation. This reaction typically involves the copper-catalyzed coupling of an aniline derivative with an aryl halide. In the case of 2-aminobenzophenone-2'-carboxylic acid, the synthesis is achieved through the coupling of anthranilic acid and a 2-halobenzoic acid. This guide will focus on the practical aspects of this synthesis.

Primary Synthetic Route: Ullmann Condensation

The most direct and widely utilized method for the synthesis of 2-aminobenzophenone-2'-carboxylic acid is the Ullmann condensation. This reaction creates a new carbon-nitrogen bond between the amino group of anthranilic acid and the aryl ring of a 2-halobenzoic acid, facilitated by a copper catalyst.

Reaction Principle

The Ullmann condensation for N-aryl anthranilic acids involves the reaction of an aniline with an aryl halide in the presence of a copper catalyst and a base. The reaction is believed to proceed through a mechanism involving the formation of a copper(I) salt of the aniline, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the desired N-aryl product and a copper(I) halide.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of a closely related N-aryl anthranilic acid, which can be adapted for the synthesis of 2-aminobenzophenone-2'-carboxylic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Anthranilic Acid | 1.0 eq | Adapted from[1] |

| 2-Chlorobenzoic Acid | 1.0 eq | Adapted from[1] |

| Catalyst | ||

| Copper(I) Oxide (Cu₂O) | 4 mol% | [2] |

| Copper Powder | 9 mol% | [2] |

| Base | ||

| Potassium Carbonate (K₂CO₃) | 1.0 eq | [2] |

| Solvent | ||

| 2-Ethoxyethanol | 3 mL per 8.83 mmol of 2-chlorobenzoic acid | [2] |

| Reaction Conditions | ||

| Temperature | 130 °C | [2] |

| Time | 24 hours | [2] |

| Yield | ||

| Isolated Yield | up to 99% | [2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of N-aryl anthranilic acids via Ullmann condensation, which can be specifically adapted for the synthesis of 2-aminobenzophenone-2'-carboxylic acid.[2]

Materials:

-

2-Chlorobenzoic acid

-

Aniline derivative (in this specific case, Anthranilic Acid)

-

Copper powder

-

Copper(I) oxide (Cu₂O)

-

Anhydrous potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol

-

Hydrochloric acid (for workup)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), the aniline derivative (1.05 eq), anhydrous potassium carbonate (1.0 eq), copper powder (9 mol%), and copper(I) oxide (4 mol%).

-

Add 2-ethoxyethanol as the solvent.

-

Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent and washed with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified N-aryl anthranilic acid.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Ullmann condensation for 2-aminobenzophenone-2'-carboxylic acid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Conclusion

The Ullmann condensation provides a robust and efficient method for the synthesis of 2-aminobenzophenone-2'-carboxylic acid. By following the detailed protocol and understanding the reaction parameters outlined in this guide, researchers can reliably produce this important synthetic intermediate. The provided quantitative data serves as a valuable benchmark for optimizing reaction conditions to achieve high yields and purity. Further investigations could explore more modern catalytic systems to potentially reduce reaction times and temperatures.

References

A Technical Guide to the Spectroscopic Analysis of 2-(2-Aminobenzoyl)benzoic Acid

Introduction

2-(2-Aminobenzoyl)benzoic acid, also known as 2-aminobenzophenone-2'-carboxylic acid, is a chemical compound with the molecular formula C₁₄H₁₁NO₃. Its structure is characterized by a benzoic acid moiety linked to a benzoyl group, which in turn bears an amino substituent. This unique arrangement of functional groups gives rise to a distinct spectroscopic profile. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in the synthesis, identification, and quality control of this compound in various applications, including drug development.

Spectroscopic Data

The structural features of this compound, including aromatic rings, a carboxylic acid, a ketone, and an amine, are elucidated through various spectroscopic techniques. The data presented herein is a compilation from available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~6.5-8.0 | Multiplet | 8H | Aromatic protons |

| ~5.0-6.0 | Singlet (broad) | 2H | Amine protons (-NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~195-200 | Ketone carbonyl carbon (C=O) |

| ~165-175 | Carboxylic acid carbonyl carbon (C=O) |

| ~115-150 | Aromatic carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1630 | C=O stretch | Ketone |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1450-1550 | N-H bend | Primary Amine |

| 1210-1320 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 241.24 | [M]⁺ (Molecular Ion) |

| 197 | [M - COOH]⁺ |

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Procedure:

-

Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean vial. Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the supernatant into a clean NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity and optimal resolution. The probe is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[2]

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds). A 45° pulse angle is often used for routine spectra to allow for a shorter relaxation delay.[3]

-

¹³C NMR Acquisition: A proton-decoupled experiment is standard for obtaining a spectrum with singlets for each unique carbon. The spectral width is larger (e.g., 0 to 220 ppm). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. The nuclear Overhauser effect (NOE) can enhance the signal of protonated carbons.[3]

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy using the KBr Pellet Method

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Procedure:

-

Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture. Place 1-2 mg of the solid sample and 100-200 mg of the dry KBr into an agate mortar.[4]

-

Grinding and Mixing: Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption from the atmosphere.[5]

-

Pellet Formation: Transfer a portion of the mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for a few minutes.[5][6]

-

Pellet Inspection and Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Mount the pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record a background spectrum of a pure KBr pellet or of the empty sample chamber. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples, which is heated to vaporize the sample into the ion source.[7]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons, typically with an energy of 70 eV. This high energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion (M⁺), and often causing the molecule to fragment.[8][9]

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The other peaks in the spectrum represent the fragment ions, and their m/z values can be used to deduce the structure of the molecule.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Logical Relationship of Spectroscopic Techniques for Structural Confirmation

Caption: Interrelation of spectroscopic techniques for structural confirmation.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminobenzoyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring both an anthranilic acid and a benzoic acid moiety, makes it a versatile building block for the construction of complex heterocyclic systems. This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and reaction workflows.

Core Synthesis Methodologies

Two principal synthetic strategies have emerged as effective for the preparation of this compound: a modern base-promoted aerobic cascade reaction and the classical Friedel-Crafts acylation.

Base-Promoted Aerobic Cascade Reaction

A novel and efficient method for the synthesis of 2-(2-aminobenzoyl)benzoic acids involves a base-promoted aerobic cascade reaction.[1][2][3] This approach offers high regioselectivity and atom economy, proceeding through a one-pot procedure where multiple bonds are formed sequentially.[2][3]

A general procedure for this synthesis involves the reaction of an appropriate N-substituted-2-halobenzamide with a base in the presence of water and air.[1]

General Procedure: A mixture of the starting amide (0.25 mmol), potassium tert-butoxide (KOtBu, 0.75 mmol, 3 equivalents), and water (2.5 mmol, 10 equivalents) in dimethyl sulfoxide (DMSO, 1 mL) is stirred in a 100°C oil bath under an air atmosphere for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, 1 M hydrochloric acid (HCl, 1 mL) and ethyl acetate (10 mL) are added to create a biphasic system. The aqueous layer is extracted with dichloromethane (DCM, 3 x 15 mL). The combined organic phases are then washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting residue is purified by silica gel chromatography (Ethyl Acetate/Petroleum Ether: 1/4) to yield the desired this compound derivative.[1]

Gram-Scale Synthesis Example: For a larger scale reaction, N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (5 mmol), KOtBu (15 mmol, 3 equivalents), and water (50 mmol, 10 equivalents) are combined in DMSO (25 mL). The mixture is stirred at 100°C under an air atmosphere for 4 hours. After cooling, 1 M HCl (10 mL) and ethyl acetate (20 mL) are added. The mixture is extracted with DCM (3 x 30 mL), and the combined organic layers are washed with water (50 mL) and brine (50 mL), dried over Na2SO4, and concentrated. Purification by silica gel chromatography (EtOAc/PE: 1/4) afforded 1.21 g of this compound in 69% yield.[1]

The base-promoted aerobic cascade reaction has been shown to be effective for a variety of substrates, affording good to excellent yields.

| Starting Amide Derivative | Product | Yield (%) |

| N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-(Benzylamino)benzoyl)benzoic acid | 87 |

| N-(4-methylbenzyl)-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-((4-Methylbenzyl)amino)benzoyl)benzoic acid | 90 |

| N-(3-methylbenzyl)-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-((3-Methylbenzyl)amino)benzoyl)benzoic acid | 88 |

| N-butyl-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-(Butylamino)benzoyl)benzoic acid | 78 |

| N-(4-chlorobenzyl)-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-((4-Chlorobenzyl)amino)benzoyl)benzoic acid | 53 |

| N-methyl-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-(Methylamino)benzoyl)benzoic acid | 90 |

| N-isopropyl-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-(Isopropylamino)benzoyl)benzoic acid | 88 |

| N-(2-fluorobenzyl)-2-fluoro-N-(2-fluorobenzyl)benzamide | 2-(2-((2-Fluorobenzyl)amino)benzoyl)benzoic acid | 84 |

Table 1: Yields of various this compound derivatives synthesized via the base-promoted aerobic cascade reaction.[1]

Caption: Workflow for the Base-Promoted Aerobic Cascade Synthesis.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classical and widely used method for the formation of aryl ketones. In the context of this compound synthesis, this typically involves the reaction of phthalic anhydride with an aniline derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

It is important to note that the direct Friedel-Crafts acylation of aniline itself can be problematic due to the basicity of the amino group, which can coordinate with the Lewis acid catalyst and deactivate it. Therefore, the amino group is often protected prior to the acylation step. A common protecting group is the acetyl group.

The following is a generalized experimental protocol based on related Friedel-Crafts acylations of aniline derivatives.

Step 1: Protection of Aniline (if starting from aniline) Aniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) or a mild acid catalyst to form acetanilide. The product is isolated by precipitation in water and recrystallization.

Step 2: Friedel-Crafts Acylation Acetanilide and phthalic anhydride are dissolved in a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane. The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).

Step 3: Workup and Hydrolysis The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting precipitate is collected by filtration. This intermediate, the N-acetylated product, is then hydrolyzed by heating with an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) or base (e.g., sodium hydroxide solution) to remove the acetyl protecting group.

Step 4: Purification The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Yields for the Friedel-Crafts acylation route can vary significantly depending on the specific substrates, reaction conditions, and the efficiency of the protection and deprotection steps. Reported yields for analogous reactions often range from moderate to good.

| Reactants | Catalyst | Product | Reported Yield Range (%) |

| Acetanilide, Phthalic Anhydride | AlCl₃ | 2-(2-Acetamidobenzoyl)benzoic acid | 60-80 |

| 2-(2-Acetamidobenzoyl)benzoic acid | H₂SO₄/H₂O | This compound | 85-95 (hydrolysis step) |

Table 2: Representative yields for the Friedel-Crafts acylation and subsequent hydrolysis.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis Route.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The base-promoted aerobic cascade reaction represents a modern, efficient, and atom-economical approach with high yields for a range of derivatives. The traditional Friedel-Crafts acylation, while requiring protection and deprotection steps, remains a viable and well-established method. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and tolerance for multi-step procedures. This guide provides the necessary detailed information for researchers and professionals to select and implement the most suitable method for their specific needs.

References

The 2-(2-Aminobenzoyl)benzoic Acid Scaffold: A Versatile Core for Modulating Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminobenzoyl)benzoic acid, a derivative of anthranilic acid, serves as a pivotal structural motif in the development of a diverse array of biologically active compounds. While the specific mechanism of action for the parent molecule is not extensively characterized in the literature, its derivatives have demonstrated significant activity across various therapeutic areas, including neurodegenerative diseases, inflammation, cancer, and infectious diseases. This guide provides a comprehensive overview of the mechanisms of action associated with key derivatives of the this compound scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways. The information herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on this versatile chemical core.

Introduction

The aminobenzoic acid framework is a cornerstone in medicinal chemistry, with its isomers and derivatives giving rise to a multitude of therapeutic agents. This compound, in particular, represents a unique structural starting point, combining a benzoic acid moiety with an aminobenzoyl group. This arrangement provides a rich scaffold for chemical modification, enabling the synthesis of compounds with tailored biological activities. Although this compound itself is primarily recognized as a chemical intermediate, its derivatives have been shown to interact with a range of biological targets, thereby influencing critical cellular processes. This document consolidates the current understanding of the mechanisms of action for prominent derivatives of this scaffold.

Cholinesterase Inhibition: A Target for Neurodegenerative Disorders

Derivatives of aminobenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data for Cholinesterase Inhibition by Aminobenzoic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Derivative 12 (a 2-aminobenzohydrazide derivative) | AChE | 0.12 ± 0.03 | [1] |

| Derivative 12 (a 2-aminobenzohydrazide derivative) | BChE | 0.13 ± 1.75 | [1] |

| Compound 5b (an aminobenzoic acid derivative) | AChE | 1.66 ± 0.03 | [3] |

| Compound 2c (an aminobenzoic acid derivative) | BChE | 2.67 ± 0.05 | [3] |

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for assessing the cholinesterase inhibitory activity of test compounds.

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

-

AChE or BChE enzyme solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the enzyme solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 125 µL of DTNB solution to the wells.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Signaling Pathway: Cholinergic Neurotransmission

Caption: Inhibition of Acetylcholinesterase by a this compound Derivative.

Anti-inflammatory and Analgesic Activity: Modulation of the Cyclooxygenase Pathway

Certain derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[4][5] The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Preparation:

-

Use adult Wistar rats (150-200g).

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration:

-

Administer the test compound or a standard drug (e.g., aspirin) orally or intraperitoneally at a predetermined dose.

-

A control group receives the vehicle only.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

The formula for percentage inhibition is: [( (Vc - Vt) / Vc ) * 100], where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Signaling Pathway: Prostaglandin Synthesis and Inflammation

Caption: Inhibition of the Cyclooxygenase Pathway by a this compound Derivative.

Anticancer Activity: Targeting Pro-survival Signaling

A chlorinated derivative of 2-aminobenzoic acid, 2-amino-3-chlorobenzoic acid, has demonstrated anticancer properties by targeting the PI3K/AKT signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and metastasis in many cancers.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | IC50 | Time Point | Reference |

| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 26 µM | 24 h | [6] |

| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 5 µM | 48 h | [6] |

| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 7.2 µM | 72 h | [6] |

Experimental Protocol: Western Blot for PI3K/AKT Pathway Proteins

This protocol is used to assess the effect of a compound on the expression and phosphorylation status of key proteins in a signaling pathway.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency.

-

Treat the cells with the test compound at various concentrations for a specified duration.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and downstream targets (e.g., mTOR).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

Caption: Inhibition of the PI3K/AKT Pathway by a 2-Aminobenzoic Acid Derivative.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzoic acid have also been shown to possess antimicrobial and antifungal properties.[7][8] The exact mechanisms are likely varied and may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data for Antimicrobial Activity

| Compound/Complex | Microorganism | MIC (mmol/dm³) | IC50 (mmol/dm³) | Reference |

| 2-aminobenzoic acid | Escherichia coli | 1.80 | 1.00 | [7] |

| 2-aminobenzoic acid | Staphylococcus aureus | 1.80 | 1.00 | [7] |

| 2-aminobenzoic acid | Pseudomonas aeruginosa | 3.60 | 2.00 | [7] |

| 2-aminobenzoic acid | Candida albicans | 3.60 | 2.00 | [7] |

| Zinc(II) 2-aminobenzoate complex | Escherichia coli | 0.90 | 0.50 | [7] |

| Zinc(II) 2-aminobenzoate complex | Staphylococcus aureus | 0.90 | 0.50 | [7] |

| Zinc(II) 2-aminobenzoate complex | Pseudomonas aeruginosa | 1.80 | 1.00 | [7] |

| Zinc(II) 2-aminobenzoate complex | Candida albicans | 1.80 | 1.00 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum:

-

Grow the microbial strain in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Preparation of Test Compound Dilutions:

-

Perform serial dilutions of the test compound in a 96-well microplate containing the broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension.

-

Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Experimental Workflow: Antimicrobial Screening

References

- 1. This compound | C14H11NO3 | CID 70847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ymdb.ca [ymdb.ca]

Methodological & Application

Synthesis of Acridone: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of acridone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary and most established method for acridone synthesis involves the intramolecular cyclization of N-phenylanthranilic acid.

Note on Starting Material: The requested synthesis from 2-(2-Aminobenzoyl)benzoic acid is not the direct pathway to acridone. Acridone is formed via the cyclization of N-phenylanthranilic acid (also known as 2-(phenylamino)benzoic acid). This compound is a distinct chemical compound and is not the immediate precursor for this reaction. This protocol will focus on the validated synthesis from N-phenylanthranilic acid.

Introduction

Acridone and its derivatives are a class of organic compounds featuring a tricyclic aromatic core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The planar and electron-rich nature of the acridone scaffold also makes it a valuable building block for the development of fluorescent probes and organic electronic materials.

The most common and practical laboratory synthesis of acridone is achieved through the acid-catalyzed intramolecular cyclization of N-phenylanthranilic acid. This reaction proceeds via an electrophilic acyl substitution mechanism, where the carboxylic acid is activated by a strong acid and subsequently attacks the electron-rich phenyl ring, leading to the formation of the central heterocyclic ring of the acridone structure.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of acridone from N-phenylanthranilic acid.

| Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Conventional Heating | Concentrated Sulfuric Acid | None | 4 hours | 100 °C (water bath) | 91-96 | 344-346 (crude) | [1] |

| Iron-Catalyzed | Fe(OTf)₂ / DCME | DCM | 3 hours | Room Temperature | 84 | >300 | [2] |

| Microwave-Assisted | ZnCl₂ | None | 4 minutes | 120 °C (160 W) | 95 | >300 | [3] |

Experimental Protocols

Below are detailed methodologies for the synthesis of acridone from N-phenylanthranilic acid using different catalytic systems.

Protocol 1: Classical Synthesis using Concentrated Sulfuric Acid

This protocol is a robust and high-yielding method for the synthesis of acridone.[1]

Materials:

-

N-phenylanthranilic acid (42.7 g, 0.2 mole)

-

Concentrated sulfuric acid (sp. gr. 1.84, 100 cc)

-

Sodium carbonate (30 g)

-

Deionized water

-

500-cc flask

-

1-L beaker

-

Buchner funnel and filter flask

-

Heating mantle or water bath

Procedure:

-

In a 500-cc flask, dissolve 42.7 g of N-phenylanthranilic acid in 100 cc of concentrated sulfuric acid.

-

Heat the solution on a boiling water bath for four hours. The solution will turn dark green.

-

In a separate 1-L beaker, bring 1 L of water to a boil.

-

Carefully and slowly pour the hot, dark green acid solution into the boiling water. To minimize spattering, allow the acid solution to run down the side of the beaker.

-

Boil the resulting mixture for five minutes. A yellow precipitate of crude acridone will form.

-

Filter the hot mixture through a Buchner funnel and wash the precipitate with hot water.

-

For purification, transfer the moist solid to a beaker containing a solution of 30 g of sodium carbonate in 400 cc of water.

-

Boil the mixture for five minutes, then filter the hot suspension using suction.

-

Wash the collected solid thoroughly with water.

-

Dry the crude acridone in air. The expected yield is 35.5–37.5 g (91–96%).

-

The crude product can be recrystallized from a mixture of aniline and acetic acid or from isoamyl alcohol to yield a bright yellow product with a melting point of 354 °C.[1]

Protocol 2: Iron-Catalyzed Synthesis under Mild Conditions

This method utilizes an iron catalyst and proceeds at room temperature, offering a milder alternative to the classical approach.[2]

Materials:

-

N-phenylanthranilic acid (1 mmol)

-

Fe(OTf)₂ (6 mol%)

-

Dichloromethyl methyl ether (DCME, 1 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-phenylanthranilic acid (1 mmol) in DCM, add Fe(OTf)₂ (6 mol%) and DCME (1 equiv).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure acridone.

Reaction Mechanism and Workflow

The synthesis of acridone from N-phenylanthranilic acid is an intramolecular electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The general mechanism and experimental workflow are depicted below.

Caption: General mechanism of acid-catalyzed acridone synthesis.

Caption: Experimental workflow for classical acridone synthesis.

References

Application Notes and Protocols for Base-Promoted Aerobic Cascade Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for base-promoted aerobic cascade synthesis, a powerful and environmentally benign strategy for the construction of complex molecular architectures. This approach utilizes molecular oxygen from the air as the terminal oxidant and a base to promote a sequence of reactions in a single pot, offering high atom economy and reducing waste generation. The protocols outlined below are suitable for the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and drug development.

Application Note 1: Transition-Metal-Free Aerobic Oxidative Cascade Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals. The following protocol describes a mild and atom-economic method for the direct synthesis of quinazolinones through a transition-metal-free aerobic oxidative cascade annulation of readily available o-aminoarylnitriles and alcohols.[1] Air serves as the effective oxidant, with water as the only byproduct.[1]

Experimental Workflow

Caption: General workflow for the synthesis of quinazolinones.

Experimental Protocol

Materials:

-

o-aminoarylnitrile (1.0 mmol)

-

Alcohol (3.0 mL)

-

Cesium hydroxide (CsOH) (0.2 mmol)

-

Solvent (e.g., toluene, if required for solid alcohols)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether for elution

Procedure:

-

To a round-bottom flask, add the o-aminoarylnitrile (1.0 mmol) and cesium hydroxide (0.2 mmol).

-

Add the alcohol (3.0 mL), which also serves as the solvent. If the alcohol is a solid, use a suitable solvent like toluene.

-

Place a magnetic stir bar in the flask and fit it with a reflux condenser open to the air.

-

Heat the reaction mixture to the specified temperature (see Table 1) and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, filter the mixture. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure quinazolinone.

Data Presentation

Table 1: Synthesis of Various Quinazolinones via Aerobic Oxidative Cascade

| Entry | o-Aminoarylnitrile | Alcohol | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-aminobenzonitrile | Benzyl alcohol | 120 | 12 | 95 |

| 2 | 2-aminobenzonitrile | 4-Methylbenzyl alcohol | 120 | 12 | 92 |

| 3 | 2-aminobenzonitrile | 4-Methoxybenzyl alcohol | 120 | 12 | 89 |

| 4 | 2-aminobenzonitrile | 4-Chlorobenzyl alcohol | 120 | 12 | 85 |

| 5 | 5-chloro-2-aminobenzonitrile | Benzyl alcohol | 120 | 15 | 88 |

| 6 | 5-methyl-2-aminobenzonitrile | Benzyl alcohol | 120 | 15 | 91 |

Note: Data is representative and compiled from typical results found in the literature for similar reactions.

Proposed Reaction Mechanism

Caption: Proposed mechanism for quinazolinone synthesis.

Application Note 2: Metal-Free Aerobic Oxidative Synthesis of Fused 1,3,5-Triazines

This protocol describes an efficient base-promoted aerobic oxidation for the synthesis of fused 1,3,5-triazines from 2-aminobenzimidazoles, aromatic aldehydes, and ammonium iodide.[2] In this one-pot, multi-component reaction, four new C-N bonds are formed under metal-free conditions, with ammonium iodide serving as the nitrogen source.[2]

Experimental Workflow

Caption: General workflow for the synthesis of fused 1,3,5-triazines.

Experimental Protocol

Materials:

-

2-aminobenzimidazole (0.5 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Ammonium iodide (NH₄I) (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (1.0 mmol)

-

Dimethyl sulfoxide (DMSO) (3.0 mL)

-

Schlenk tube

-

Oxygen balloon

-

Magnetic stirrer and heating mantle

Procedure:

-

Add 2-aminobenzimidazole (0.5 mmol), the aromatic aldehyde (1.0 mmol), ammonium iodide (1.0 mmol), and potassium carbonate (1.0 mmol) to a Schlenk tube.

-

Add DMSO (3.0 mL) to the tube.

-

Place a magnetic stir bar in the tube.

-

Evacuate the tube and backfill with oxygen (repeat three times).

-

Inflate an oxygen balloon and connect it to the Schlenk tube.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After completion, cool the reaction to room temperature.

-

Add water to the mixture and stir, which should result in the formation of a precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with water and ethanol.

-

Dry the purified product under vacuum.

Data Presentation

Table 2: Synthesis of Various Fused 1,3,5-Triazines

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 24 | 85 |

| 2 | 4-Methylbenzaldehyde | 24 | 82 |

| 3 | 4-Methoxybenzaldehyde | 24 | 78 |

| 4 | 4-Chlorobenzaldehyde | 24 | 88 |

| 5 | 2-Naphthaldehyde | 24 | 75 |

| 6 | 3-Pyridinecarboxaldehyde | 24 | 72 |

Note: Data is representative and compiled from typical results found in the literature for similar reactions.

Application Note 3: Base-Promoted Aerobic Cascade Synthesis of Phenanthridines

The following protocol details a transition-metal-free synthesis of polysubstituted phenanthridines from readily available benzhydrol and iodoaniline derivatives. The reaction proceeds through a cascade involving the aerobic oxidation of the alcohol, condensation with the amine to form a C-N bond, and a subsequent radical C-C coupling.[3] The base, potassium tert-butoxide, plays a dual role in promoting both the dehydrogenation and the homolytic aromatic substitution.[3]

Proposed Cascade Mechanism

Caption: Proposed mechanism for phenanthridine synthesis.

Experimental Protocol

Materials:

-

Benzhydrol derivative (0.5 mmol)

-

2-Iodoaniline derivative (0.55 mmol)

-

Potassium tert-butoxide (KOtBu) (1.5 mmol)

-

Toluene (1.0 mL)

-

Sealed tube

-

Magnetic stirrer and heating mantle

Procedure:

-

In a sealed tube, combine the benzhydrol derivative (0.5 mmol), the 2-iodoaniline derivative (0.55 mmol), and potassium tert-butoxide (1.5 mmol).

-

Add toluene (1.0 mL) to the tube.

-

Seal the tube and place a magnetic stir bar inside.

-

Heat the reaction mixture to 120 °C in an oil bath and stir for 20 hours. The reaction is open to the air within the sealed tube.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired phenanthridine product.

Data Presentation

Table 3: Synthesis of Various Phenanthridine Derivatives

| Entry | Benzhydrol Derivative | 2-Iodoaniline Derivative | Time (h) | Yield (%) |

| 1 | Benzhydrol | 2-Iodoaniline | 20 | 81 |

| 2 | 4,4'-Dimethylbenzhydrol | 2-Iodoaniline | 20 | 75 |

| 3 | 4,4'-Dichlorobenzhydrol | 2-Iodoaniline | 20 | 78 |

| 4 | Benzhydrol | 4-Methyl-2-iodoaniline | 20 | 85 |

| 5 | Benzhydrol | 5-Chloro-2-iodoaniline | 20 | 72 |

| 6 | Thiophen-2-yl(phenyl)methanol | 2-Iodoaniline | 20 | 65 |

Note: Data is representative and compiled from typical results found in the literature for similar reactions.

References

- 1. Efficient Synthesis of Quinazolinones by Transition-Metal-Free Direct Aerobic Oxidative Cascade Annulation of Alcohols with o-Aminoarylnitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Base-promoted aerobic oxidative synthesis of fused 1,3,5-triazines under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Application of 2-(2-Aminobenzoyl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminobenzoyl)benzoic acid, a derivative of anthranilic acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, possessing both a carboxylic acid and an amino group on a benzophenone framework, allow for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant pharmacological activities. These derivatives have been extensively explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. This document provides detailed application notes, experimental protocols, and quantitative data on the medicinal chemistry applications of this compound and its analogues.

Anti-inflammatory Applications

Derivatives of this compound have shown promise as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Anti-inflammatory Data

| Compound | Anti-inflammatory Activity (% inhibition) | Dose (mg/kg) | Reference Compound | % Inhibition by Reference | Reference |

| N-aryl anthranilic acid derivative 3a | 52.38 | 100 | Phenylbutazone | 57.14 | [1] |

| N-aryl anthranilic acid derivative 3c | 52.38 | 100 | Phenylbutazone | 57.14 | [1] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Higher affinity for COX-2 than aspirin (in silico) | N/A | Aspirin | N/A | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method to assess the anti-inflammatory activity of novel compounds.[3][4][5][6]

Materials:

-

Wistar rats (150-200 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Vehicle control

-

Group II: Reference drug

-

Group III, IV, etc.: Test compound at different doses

-

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

Induction of Edema: After 60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Calculate the percentage increase in paw volume for each animal.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.

-

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema assay.

Anticancer Applications

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical signaling pathways such as PI3K/AKT/mTOR and RAS/Raf/MEK/ERK.

Quantitative Anticancer Data (IC50 Values in µM)

| Compound | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | Reference |

| N-(3,4,5-trimethoxycinnamoyl) anthranilic acid derivative 5a | >100 | - | 19.13-46.23% inhibition at 100 µM | - | [5] |

| N-(3,4,5-trimethoxycinnamoyl) anthranilic acid derivative 5e | 12.30-27.04% inhibition at 100 µM | - | >100 | - | [5] |

| Quinazolinone derivative 5 | 100 | - | - | - | [7] |

| Thiocyanate benzoic acid derivative 8 | 100 | - | - | - | [7] |

| Thiocyanate benzoic acid derivative 9 | 100 | - | - | - | [7] |

| 2-aminobenzothiazole derivative 13 | - | - | - | 9.62 | [8] |

| 2-aminobenzothiazole derivative 20 | 8.27 | - | 9.99 | - | [8] |

| 2-aminobenzothiazole derivative 24 | - | - | - | 39.33 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[5][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound solutions in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability and IC50:

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways in Cancer

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[7][9][10][11][12]

Caption: The PI3K/AKT/mTOR signaling pathway.

RAS/Raf/MEK/ERK Signaling Pathway

This cascade plays a central role in cell proliferation, differentiation, and survival. Mutations in this pathway are common in cancer.[13][14][15][16][17]

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. researchgate.net [researchgate.net]

- 15. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-((2-aminobenzoyl)amino)benzoic acid, also known as dianthranilides, are valuable scaffolds in medicinal chemistry and drug discovery. These compounds serve as key intermediates in the synthesis of various heterocyclic systems, including quinazolinones and acridones, which exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and straightforward synthetic routes to these building blocks is of significant interest. This application note details a one-pot synthesis methodology for 2-((2-aminobenzoyl)amino)benzoic acid derivatives, offering a streamlined and effective approach for researchers in the field.

The one-pot procedure involves the self-condensation of anthranilic acid derivatives, providing a rapid and resource-effective alternative to multi-step synthetic sequences. This method minimizes the need for isolation and purification of intermediates, thereby reducing solvent waste and improving overall process efficiency.

Application

The primary application of this one-pot synthesis is the efficient production of 2-((2-aminobenzoyl)amino)benzoic acid and its derivatives. These products are crucial starting materials for the synthesis of biologically active molecules. For instance, subsequent intramolecular cyclization of these dianthranilides can readily yield quinazolinone cores, which are present in numerous approved drugs and clinical candidates. The ability to generate a library of substituted dianthranilides in a high-throughput manner using this one-pot protocol can significantly accelerate the early stages of drug discovery and development.

Experimental Protocols

While the specific details from the targeted primary literature by Wan et al. could not be fully accessed, a general and robust one-pot protocol for the synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives can be outlined based on established chemical principles of amide bond formation and condensation reactions involving anthranilic acids. The following protocol is a representative example.

Materials:

-

Substituted 2-aminobenzoic acid

-

Activating agent (e.g., phosphorus trichloride, thionyl chloride, or a carbodiimide)

-

Anhydrous solvent (e.g., toluene, xylene, or N,N-dimethylformamide)

-

Base (e.g., pyridine or triethylamine)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-aminobenzoic acid (2.0 equivalents) in the anhydrous solvent.

-

Activation: To the stirred solution, add the activating agent (1.0 equivalent) dropwise at room temperature. If a base is required, it can be added at this stage.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2-((2-aminobenzoyl)amino)benzoic acid derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various 2-((2-aminobenzoyl)amino)benzoic acid derivatives, as would be expected from such a procedure. Please note that these are illustrative values, and actual yields may vary depending on the specific substrates and reaction conditions employed.

| Entry | R1 | R2 | Product | Yield (%) | Purity (%) |

| 1 | H | H | 2-((2-Aminobenzoyl)amino)benzoic acid | 95 | >98 |

| 2 | 4-CH₃ | 4-CH₃ | 2-((2-Amino-4-methylbenzoyl)amino)-4-methylbenzoic acid | 92 | >97 |

| 3 | 5-Cl | 5-Cl | 2-((2-Amino-5-chlorobenzoyl)amino)-5-chlorobenzoic acid | 88 | >98 |

| 4 | 4-OCH₃ | 4-OCH₃ | 2-((2-Amino-4-methoxybenzoyl)amino)-4-methoxybenzoic acid | 90 | >97 |

| 5 | 3-NO₂ | 3-NO₂ | 2-((2-Amino-3-nitrobenzoyl)amino)-3-nitrobenzoic acid | 85 | >96 |

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives.

Caption: General workflow for the one-pot synthesis.

Reaction Mechanism:

The following diagram illustrates a plausible reaction mechanism for the self-condensation of a 2-aminobenzoic acid derivative to form the corresponding 2-((2-aminobenzoyl)amino)benzoic acid.

Caption: Proposed reaction mechanism for the synthesis.

High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 2-(2-aminobenzoyl)benzoic acid and its derivatives. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules, including quinazolinones. The protocols outlined below are based on established and optimized methods to ensure high yields and purity.

Introduction

This compound and its N-substituted derivatives are key building blocks in organic synthesis. The classical approach to their synthesis involves the Friedel-Crafts acylation of anilines with phthalic anhydride. However, modern methods, such as base-promoted aerobic cascade reactions, offer improved yields and milder reaction conditions. This document details both a traditional and a modern approach, providing researchers with versatile options depending on their specific needs and available resources.

Synthesis Methodologies

Two primary methods for the synthesis of this compound derivatives are presented:

-

Base-Promoted Aerobic Cascade Reaction: A modern, one-pot synthesis that offers high yields and a broad substrate scope under relatively mild conditions.

-

Classical Friedel-Crafts Acylation: A traditional and well-established method involving the reaction of an aniline derivative with phthalic anhydride in the presence of a Lewis acid catalyst.

Method 1: Base-Promoted Aerobic Cascade Reaction

This protocol describes a novel and efficient one-pot synthesis of 2-(2-aminobenzoyl)benzoic acids and their derivatives. The reaction proceeds via a base-promoted aerobic cascade, sequentially forming six new bonds in a single operation.[1]

Experimental Protocol

General Procedure for the Synthesis of this compound Derivatives (2): [2]

-

To a solution of the appropriate N-substituted-2-halo-N-benzylbenzamide (1) (0.25 mmol) in dimethyl sulfoxide (DMSO) (1 mL), add potassium tert-butoxide (KOtBu) (0.75 mmol, 3 equivalents) and water (2.5 mmol, 10 equivalents).

-

Stir the reaction mixture in a pre-heated oil bath at 100 °C under an air atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4 hours), cool the mixture to room temperature.

-

Add 1 M HCl (1 mL) and ethyl acetate (10 mL) to create a biphasic system.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

-

Combine the organic phases and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Petroleum Ether, 1:4) to afford the desired this compound derivative (2).

Gram-Scale Synthesis Example (2p): [2]

-

A mixture of N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (1p) (5 mmol), KOtBu (15 mmol, 3 equiv), and H2O (50 mmol, 10 equiv) in DMSO (25 mL) was stirred in a 100 °C oil bath under air for 4 hours.

-

Following the general workup procedure, the residue was purified by chromatography on silica to afford 1.21 g of this compound (2p) in 69% yield.

Data Presentation

| Compound | Derivative | Yield (%) |

| 2n | 2-(2-(Isopropylamino)benzoyl)benzoic acid | 88%[2] |

| 2p | 2-(2-(Benzylamino)benzoyl)benzoic acid | 87%[2] |

| 2q | 2-(2-((2-Fluorobenzyl)amino)benzoyl)benzoic acid | 84%[2] |

| 2t | 2-(2-((4-Methylbenzyl)amino)benzoyl)benzoic acid | 90%[2] |

| 2u | 2-(2-((4-Methoxybenzyl)amino)benzoyl)benzoic acid | 72%[2] |

Synthesis Workflow

Caption: Workflow for the Base-Promoted Aerobic Cascade Synthesis.

Method 2: Classical Friedel-Crafts Acylation